Diethyl sulfone
Overview
Description
Diethyl sulfone, also known as ethane, 1,1’-sulfonylbis-, is an organosulfur compound with the molecular formula C4H10O2S. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound is known for its stability and versatility in various chemical reactions, making it a valuable compound in both industrial and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl sulfone can be synthesized through several methods. One common approach involves the oxidation of diethyl sulfide using hydrogen peroxide or other oxidizing agents. The reaction typically occurs under mild conditions, with the presence of a catalyst such as acetic acid to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, this compound is produced through the oxidation of diethyl sulfide using hydrogen peroxide in the presence of a catalyst. The reaction is carried out in large reactors, and the product is purified through distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Diethyl sulfone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form sulfonic acids.
Reduction: It can be reduced to diethyl sulfide under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Diethyl sulfide.
Substitution: Various substituted sulfones.
Scientific Research Applications
Diethyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of polymers, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of diethyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfonyl group. This group can act as an electron-withdrawing group, making the compound reactive in nucleophilic substitution and oxidation reactions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to its observed effects .
Comparison with Similar Compounds
Diethyl sulfone can be compared with other sulfones such as dimethyl sulfone and diphenyl sulfone:
Dimethyl sulfone (C2H6O2S): Known for its use as a dietary supplement and in the treatment of arthritis.
Diphenyl sulfone (C12H10O2S): Used in the production of high-performance polymers and as a reagent in organic synthesis.
Uniqueness of this compound: this compound is unique due to its balanced physical and chemical properties, making it suitable for a wide range of applications. Its stability and reactivity make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
1-ethylsulfonylethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c1-3-7(5,6)4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDUIEKYVPVZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870657 | |
Record name | (Ethanesulfonyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597-35-3, 20045-25-4 | |
Record name | Ethyl sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=597-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl sulphone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',4'-Dipropionylhelveticosol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020045254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | (Ethanesulfonyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIETHYL SULPHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA39B8WFB8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of diethyl sulfone in chemical synthesis?
A1: this compound can act as a reagent in various organic reactions. For example, it can condense with ketones like 2-methylcyclohexanone in the presence of potassium tert-butoxide to yield 1,2-dimethylenecyclohexane []. This reaction highlights this compound's utility in forming cyclic alkenes.
Q2: How does this compound behave in electrochemical applications?
A2: Research suggests that this compound shows promise as an electrolyte additive in lithium-ion batteries []. Specifically, it can enhance the high-voltage cycling performance of lithium nickel-cobalt-manganese oxide (NCM) cathodes. This improvement stems from the formation of a protective surface film on the cathode, mitigating metal dissolution and improving stability during cycling.
Q3: Can you elaborate on the degradation pathway of diethyl sulfide, and what is this compound's role in it?
A3: Diethyl sulfide, a simulant for the chemical warfare agent sulfur mustard, can be catalytically degraded in the presence of air []. Manganese oxide supported on Zeolite-13X effectively catalyzes this degradation, yielding products like carbon oxides, ethylene, acetaldehyde, and sulfur dioxide. this compound is identified as a minor product in this degradation pathway, alongside other intermediates like diethyl sulfoxide.
Q4: How do computational chemistry methods contribute to understanding this compound's behavior?
A4: Density functional theory (DFT) calculations, specifically using the SMD solvation model, accurately predict the heat of dissolution of crystalline this compound in water []. This demonstrates the ability of computational methods to model and predict the thermodynamic properties of this compound in solution.
Q5: What insights do electron spin resonance (ESR) studies provide about this compound?
A5: ESR studies reveal that this compound undergoes dissociative electron capture when irradiated in an argon matrix []. This process generates a this compound anion (C2H5SO2-) and an ethyl radical (C2H5•). These findings contribute to understanding the compound's reactivity and potential degradation pathways under irradiation.
Q6: What is known about the environmental fate of this compound?
A6: While specific information on this compound's environmental fate is limited within the provided research, its presence as a degradation product of diethyl sulfide [] suggests its potential release into the environment. Further investigation is necessary to understand its persistence, degradation pathways, and potential ecological impacts.
Q7: How does the structure of this compound relate to its reactivity?
A7: The presence of the sulfone group (SO2) in this compound influences its chemical reactivity. This group is electron-withdrawing, making the adjacent carbon atoms susceptible to nucleophilic attack. This explains its participation in condensation reactions with ketones and aldehydes []. Additionally, the sulfone group provides a site for electron capture, as observed in ESR studies [].
Q8: Are there analytical methods for detecting and quantifying this compound?
A8: Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for identifying and quantifying this compound in complex mixtures [, ]. This method is particularly useful in analyzing the products of diethyl sulfide degradation.
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